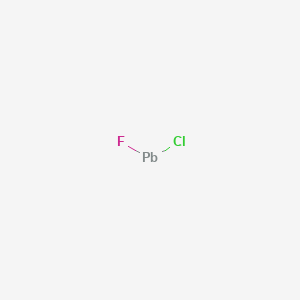

Lead chlorofluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

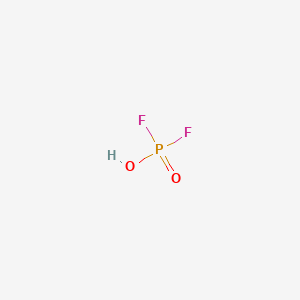

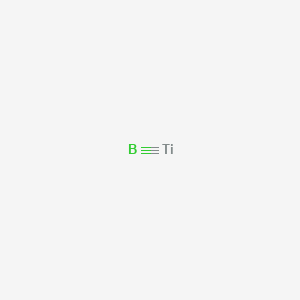

Lead chlorofluoride is a compound that has been used in various methods for the determination of fluorine in organic compounds . It is formed through the reaction of lead with fluoride .

Synthesis Analysis

The synthesis of lead chlorofluoride involves the precipitation of fluoride as lead chlorofluoride through the addition of a known excess of lead nitrate . The compound is fused with alkali metal in a nickel bomb, and the fluoride is finally determined gravimetrically after precipitation as lead chlorofluoride .

Chemical Reactions Analysis

Lead chlorofluoride is used in the determination of fluoride in water. Earlier, various gravimetric-based methods were used by researchers, i.e., thorium nitrate micro titration in which thorium nitrate as a precipitant, lead chloro-fluoride in nickel bomb for detecting up to 25 mg/l fluorides .

Physical And Chemical Properties Analysis

Lead is a lustrous metal with a bluish-white color when freshly cut, but it oxidizes readily to a gray color . Lead is resistant to corrosion from acids due to its high hydrogen overvoltage .

Aplicaciones Científicas De Investigación

Analysis of Fluoride Ions : A study by Saylor et al. (1951) investigated the use of lead chlorofluoride for fluoride ion analysis, noting that the precipitates formed under varying conditions can have variable compositions, making controlled conditions essential for accurate analysis (Saylor, Deal, Larkin, Tavenner, & Vosburgh, 1951).

Titration of Lead Chlorofluoride Precipitates : Belcher and Brewer (1953) explored the titration of lead chlorofluoride precipitates using the Volhard method, investigating the effects of adding various reagents to bind the fluoride ion (Belcher & Brewer, 1953).

Fluorine in Pharmaceuticals : Müller, Faeh, and Diederich (2007) discussed the widespread inclusion of fluorine substituents, like those in organofluorine compounds, in pharmaceuticals, highlighting their effects on various properties of a lead compound (Müller, Faeh, & Diederich, 2007).

Determination of Fluoride-Ion Activities : A study by Mctigue, Odonnell, and Verity (1985) utilized a lead-lead chlorofluoride electrode for determining fluoride ion activities in aqueous solutions, contributing to a better understanding of fluoride equilibria in such environments (Mctigue, Odonnell, & Verity, 1985).

Analysis of Lead Chlorofluoride Precipitates : Winkler (2010) developed a method for determining chlorine and lead in lead chlorofluoride precipitate, which helps in understanding the composition of these precipitates under various conditions (Winkler, 2010).

Identification of Particulate Fluoride Compounds : Tufts (1960) described a method for identifying particulates containing fluorides, such as fluosilicate, by treating samples with lead chloride to precipitate lead chlorofluoride, which is then examined under a microscope (Tufts, 1960).

Safety and Hazards

Propiedades

IUPAC Name |

chloro(fluoro)lead |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClH.FH.Pb/h2*1H;/q;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVEZKDUIAKYNFW-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Pb]Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClFPb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001047857 |

Source

|

| Record name | Lead chlorofluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001047857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13847-57-9 |

Source

|

| Record name | Lead chlorofluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001047857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![12-Chloro-7,12-dihydrobenzo[a]phenarsazine](/img/structure/B82898.png)

![(6R,7R)-3-(Acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;zinc](/img/structure/B82908.png)